K-Ras ligand-Linker Conjugate 1
Description
Molecular Biology of RAS GTPases and Their Role in Cellular Signaling
Ras proteins are pivotal hubs in signal transduction, relaying extracellular signals from receptors like receptor tyrosine kinases and G-protein coupled receptors to intracellular effector pathways. abcam.comnih.gov Upon activation, Ras proteins interact with a variety of downstream effectors, most notably the Raf-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. wikipedia.orgnih.gov The MAPK cascade is instrumental in controlling gene transcription related to cell growth and division, while the PI3K/AKT pathway plays a crucial role in promoting protein synthesis, cell growth, and inhibiting apoptosis. wikipedia.orgabcam.com The intricate network of Ras-regulated pathways underscores its central role in maintaining cellular homeostasis.
Oncogenic KRAS Mutations and Their Significance in Cancer Pathogenesis
Mutations in Ras genes are among the most common oncogenic drivers in human cancers, found in approximately 20-25% of all tumors. wikipedia.org The KRAS isoform is the most frequently mutated, with particularly high prevalence in pancreatic ductal adenocarcinoma (PDAC) (around 90%), colorectal cancer (CRC) (30-50%), and non-small cell lung cancer (NSCLC) (15-30%). nih.govnih.govnih.gov These mutations, most commonly single-point missense mutations in codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state. nih.gov This persistent activation leads to uncontrolled downstream signaling, driving unchecked cell proliferation, survival, and ultimately, tumorigenesis. nih.govbiorxiv.org The specific KRAS mutation can vary by cancer type, with G12D being prevalent in pancreatic cancer, while G12C is more common in NSCLC. nih.govyoutube.com
Prevalence of KRAS Mutations in Common Cancers
| Cancer Type | KRAS Mutation Frequency | Common KRAS Mutation Subtypes |
| Pancreatic Ductal Adenocarcinoma (PDAC) | ~90% | G12D |
| Colorectal Cancer (CRC) | 30-50% | G12D, G12V |
| Non-Small Cell Lung Cancer (NSCLC) | 15-30% | G12C, G12V, G12D |
Historical Challenges in Direct Pharmacological Targeting of KRAS
For decades, KRAS was considered "undruggable" due to the inherent challenges in developing effective inhibitors. nih.govnih.gov The protein's smooth surface lacks deep, well-defined binding pockets typically exploited by small molecule drugs. nih.gov Furthermore, the high affinity of KRAS for GTP makes it difficult for competitive inhibitors to be effective. Numerous attempts to directly target KRAS or its downstream effectors were met with limited success, often due to adaptive resistance mechanisms and pathway redundancies. nih.govingentaconnect.com
Emergence of Targeted Protein Degradation (TPD) as a Therapeutic Strategy
The landscape of cancer therapeutics is being reshaped by the emergence of Targeted Protein Degradation (TPD), a novel strategy that eliminates disease-causing proteins rather than just inhibiting them. revvity.commedpath.com This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system. astrazeneca.com Two primary classes of TPD agents are molecular glues and proteolysis-targeting chimeras (PROTACs). emolecules.comnih.gov
PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. astrazeneca.comresearchgate.net By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. astrazeneca.commtoz-biolabs.com This event-driven mechanism offers the potential to overcome the limitations of traditional inhibitors, including the ability to target proteins lacking conventional binding sites and to have a more sustained pharmacological effect. astrazeneca.com
Introduction to K-Ras Ligand-Linker Conjugate 1
A significant advancement in the quest to target KRAS has been the development of covalent inhibitors that specifically target the KRAS G12C mutant. nih.govnih.gov Building on this, the field of TPD has introduced innovative molecules like This compound . This conjugate incorporates a ligand designed to bind to K-Ras and a PROTAC linker. medchemexpress.comtargetmol.comxcessbio.com The linker is designed to recruit E3 ligases, such as VHL or CRBN, to the K-Ras protein. medchemexpress.comtargetmol.com
This compound serves as a crucial component in the synthesis of PROTACs aimed at degrading the K-Ras protein. medchemexpress.comtargetmol.comxcessbio.com For instance, it is used to create PROTAC K-Ras Degrader-1, which has demonstrated significant degradation efficacy (≥70%) in SW1573 cells. medchemexpress.comtargetmol.comxcessbio.com The development of such degraders, like LC-2 which combines a KRAS G12C binder with a VHL E3 ligase ligand, has shown the potential to induce rapid and sustained degradation of KRAS G12C, leading to the suppression of downstream signaling pathways. acs.org This strategy of targeted degradation offers a promising new avenue for treating cancers driven by oncogenic KRAS mutations. acs.orgnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C43H54N8O9 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C43H54N8O9/c1-48-28-34(58-24-23-57-22-21-56-20-19-55-18-17-51-40(52)35-9-5-6-10-36(35)41(51)53)25-33(48)30-59-42-46-38-26-45-14-12-37(38)39(47-42)49-15-16-50(32(27-49)11-13-44)43(54)60-29-31-7-3-2-4-8-31/h2-10,32-34,45H,11-12,14-30H2,1H3/t32-,33-,34+/m0/s1 |
InChI Key |
RLYCTEGJKCAPGP-DHWXLLNHSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Fundamentals of Proteolysis Targeting Chimeras Protacs in Cancer Research
Architectural Components of Heterobifunctional PROTAC Molecules
A crucial component of a PROTAC is the ligand that specifically binds to the Protein of Interest (POI), the target protein intended for degradation. nih.govcd-bioparticles.net This "warhead" guides the entire PROTAC molecule to its intended target. nih.gov In the case of molecules derived from "K-Ras ligand-Linker Conjugate 1," the POI is the K-Ras protein, a key oncogene implicated in many cancers. medchemexpress.comtargetmol.comxcessbio.com A significant advantage of the PROTAC approach is that the POI ligand does not need to bind to an active site to be effective; any suitable binding pocket on the protein's surface can be exploited to achieve degradation. gaintherapeutics.comnih.gov
The second key component is a ligand that recruits an E3 ubiquitin ligase, the enzyme responsible for tagging proteins for destruction. nih.govnih.gov While the human genome encodes over 600 E3 ligases, only a handful have been successfully leveraged for PROTAC design. frontiersin.orgfrontiersin.orgresearchgate.net The most widely used E3 ligases in PROTAC development are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor protein. nih.govfrontiersin.orgnih.gov The discovery of small-molecule ligands for these ligases, such as thalidomide (B1683933) derivatives for CRBN and specific hydroxyproline-mimicking compounds for VHL, was a pivotal moment that accelerated the field. nih.govsigmaaldrich.comnih.gov "this compound" is designed to be versatile, enabling the recruitment of various E3 ligases, including VHL, CRBN, MDM2, and IAP. medchemexpress.comtargetmol.comtargetmol.com
Connecting the POI ligand and the E3 ligase ligand is the chemical linker. nih.govprecisepeg.com Far from being a passive spacer, the linker's composition, length, flexibility, and attachment points are critical determinants of a PROTAC's biological activity. nih.govaxispharm.com The linker plays a vital role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and influences crucial drug-like properties such as solubility and cell permeability. precisepeg.comaxispharm.com Commonly used linkers include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures incorporating elements like piperazine (B1678402) or triazoles to optimize the molecule's conformation and properties. nih.govprecisepeg.com
Mechanistic Principles of PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System
The mechanism of action for PROTACs is a multi-step process that hijacks the natural UPS pathway. nih.gov
Ternary Complex Formation: The PROTAC molecule first binds to both the POI and an E3 ubiquitin ligase simultaneously, bringing them into close proximity and forming a ternary complex. nih.govnih.govnih.gov
Ubiquitination: Within this complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. frontiersin.orgnih.govnih.gov This process is repeated to form a polyubiquitin (B1169507) chain on the target protein. youtube.com
Proteasomal Degradation: The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome, a large protein complex that functions as the cell's primary protein shredder. nih.govgaintherapeutics.comacs.org The proteasome unfolds and breaks down the target protein into small peptides. researchgate.net
Catalytic Cycle: Crucially, the PROTAC molecule is not degraded in this process. gaintherapeutics.comnih.gov After the ubiquitinated POI is released, the PROTAC can dissociate and engage another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature means a single PROTAC molecule can destroy multiple target protein molecules. nih.govnih.gov
Design and Chemical Synthesis Strategies for K Ras Ligand Linker Conjugate 1 and Derived Protacs
K-Ras Ligand Moiety: Design Considerations and Engagement with Allosteric Pockets
The foundation of any K-Ras-targeting PROTAC is a high-affinity ligand that can selectively bind to the K-Ras protein. The design of this ligand is a critical first step, with a primary focus on engaging allosteric pockets on the K-Ras surface.
Targeting the Switch-II Pocket (S-IIP) and Switch-II Groove (SIIG)
The Switch-II pocket (S-IIP) has emerged as a key druggable site on the K-Ras protein. researchgate.netpnas.org This pocket is located near the switch-II region, a flexible loop that undergoes conformational changes depending on whether K-Ras is bound to GTP (the "on" state) or GDP (the "off" state). By binding to the S-IIP, small molecules can lock K-Ras in an inactive conformation, preventing it from activating downstream signaling pathways that drive cancer cell growth. nih.gov
The Switch-II groove (SIIG) is another important allosteric site that is often targeted in conjunction with the S-IIP. pnas.org The design of ligands that can effectively engage both of these sites is a key strategy for achieving high-affinity and selective K-Ras binding. For instance, the development of small molecules that bind to a dynamic allosteric pocket within the switch-I/II region has been reported to inhibit K-Ras activity. nih.gov
Design of Covalent and Non-Covalent K-Ras Binders
Both covalent and non-covalent binders have been developed to target the S-IIP and SIIG. Covalent inhibitors form a permanent bond with a specific amino acid residue in the binding pocket, typically a cysteine. This approach has been particularly successful for targeting the K-Ras G12C mutant, where the mutant cysteine residue provides a reactive handle for covalent modification. nih.govnih.govyoutube.com The discovery of covalent inhibitors for K-Ras(G12C) has been a landmark achievement, leading to the development of FDA-approved drugs. pnas.org More recent research has even explored the development of covalent ligands for other K-Ras mutants, such as G12R. ucsf.edu
Non-covalent inhibitors, on the other hand, bind to the target protein through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While potentially offering a better safety profile, achieving high affinity and selectivity with non-covalent inhibitors can be more challenging. However, significant progress has been made, with the development of potent non-covalent inhibitors that bind to the S-IIP with picomolar affinity. nih.gov
E3 Ubiquitin Ligase Ligand Integration
Once a suitable K-Ras ligand has been designed, the next step is to conjugate it to a ligand that can recruit an E3 ubiquitin ligase. This is achieved through a chemical linker, and the choice of both the E3 ligase ligand and the linker can have a profound impact on the efficacy of the resulting PROTAC. nih.gov K-Ras ligand-Linker Conjugate 1, for example, is designed to recruit several E3 ligases, including VHL, CRBN, MDM2, and IAP. targetmol.commedchemexpress.comacetherapeutics.combiocat.comxcessbio.com
Utilization of VHL-Recruiting Ligands
The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly used E3 ligases in PROTAC design. nih.govresearchgate.net VHL ligands are well-characterized and have been shown to be effective in recruiting the VHL E3 ligase to a variety of target proteins, including K-Ras. nih.gov For example, the PROTAC LC-2 was developed by coupling the K-Ras G12C inhibitor MRTX849 to a VHL ligand. acs.orgnih.gov This resulted in a potent degrader of endogenous K-Ras G12C in cancer cells. acs.orgnih.govchemrxiv.org The development of highly potent VHL ligands with improved oral bioavailability further enhances their utility in PROTAC design. acs.org
Utilization of Cereblon (CRBN)-Recruiting Ligands
Cereblon (CRBN) is another widely used E3 ligase in the development of PROTACs. nih.govresearchgate.net Ligands that bind to CRBN, such as derivatives of thalidomide (B1683933), have been successfully used to create PROTACs that can degrade a range of target proteins. nih.gov In the context of K-Ras, PROTACs incorporating the K-Ras G12C inhibitor ARS-1620 and the CRBN ligand pomalidomide (B1683931) have been developed. acs.org A pan-KRAS degrader based on a cereblon-recruiting PROTAC has also been reported. medchemexpress.com
Exploration of Other E3 Ligases (e.g., MDM2, IAP, Nedd4-1)
While VHL and CRBN are the most commonly used E3 ligases, researchers are actively exploring the use of other E3 ligases to expand the scope of PROTAC technology. nih.gov Mouse double minute 2 homolog (MDM2) is an E3 ligase that is a key negative regulator of the p53 tumor suppressor. jensenlab.orgunc.edu Inhibitors of the MDM2-MDM4 E3 ligase have been shown to induce apoptosis in cancer cells. mdpi.com The potential of recruiting MDM2 for targeted protein degradation is an active area of research. nih.gov
Inhibitor of apoptosis proteins (IAPs) are another family of E3 ligases that are being investigated for use in PROTACs. nih.gov Additionally, the E3 ligase NEDD4-1 has been identified as a regulator of Mdm2 stability, suggesting its potential role in the p53/Mdm2 regulatory loop and as a target for PROTAC development. nih.gov Furthermore, engineered E3 ubiquitin ligases have been designed to specifically target KRAS for degradation. nih.gov
Linker Chemistry and Optimization for K-Ras PROTAC Development
The linker in a K-Ras PROTAC is far from a passive spacer. Its length, chemical makeup, and flexibility are critical parameters that must be meticulously optimized. These properties directly influence the geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which is the foundational step for protein degradation.
The formation of a stable and productive ternary complex is paramount for efficient protein degradation. The length and composition of the linker are central to achieving this.
Linker Length: An optimal linker length is crucial for enabling the K-Ras protein and the recruited E3 ligase to engage effectively. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. medchemexpress.com Conversely, an excessively long linker can lead to unfavorable binding entropy or fail to bring the two proteins into the correct orientation for ubiquitin transfer. medchemexpress.com Studies on various PROTACs have demonstrated that there is often a well-defined optimal linker length. For instance, systematic modifications have shown that even a single-atom change in the linker can dramatically alter ternary complex formation and degradation activity. researchgate.net
Linker Composition: The chemical nature of the linker influences a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its interaction within the ternary complex. The most common linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. medchemexpress.com These are often chosen for their synthetic tractability and ability to modulate solubility. However, the choice between a more hydrophilic PEG linker and a more hydrophobic alkyl chain can affect the conformation of the PROTAC and the stability of the ternary complex. Research on SOS1 degraders, which, like K-Ras, are part of the same signaling pathway, has shown that subtle modifications to linker composition significantly impact ternary complex formation and degradation efficacy. researchgate.net
Table 1: Representative Linker Compositions and Their General Impact on PROTAC Properties
| Linker Type | Common Motifs | Primary Characteristics | Impact on Ternary Complex |
| Alkyl Chains | Straight-chain alkanes | Hydrophobic, can be rigid or flexible | Can participate in hydrophobic interactions within the complex. Length is a critical determinant of efficacy. |
| PEG Linkers | Ethylene glycol units | Hydrophilic, flexible, improves solubility | Can enhance solubility and cell permeability, but may not always lead to optimal ternary complex stability. |
| Hybrid Linkers | Combination of alkyl and PEG or other functional groups | Tunable properties | Allows for fine-tuning of hydrophilicity, rigidity, and spatial orientation to optimize complex formation. |
The dynamic properties of the linker, specifically its balance between flexibility and rigidity, play a significant role in degradation efficacy.
A flexible linker, such as a long PEG or alkyl chain, can provide the necessary conformational freedom for the PROTAC to adapt and facilitate the initial "handshake" between the K-Ras protein and the E3 ligase. This adaptability can be crucial in the initial stages of identifying a potent degrader when the optimal geometry of the ternary complex is unknown.
However, a certain degree of rigidity can be advantageous. A more rigid linker can reduce the entropic penalty of binding, leading to a more stable and well-defined ternary complex once the optimal orientation is known. Incorporating rigid elements like aromatic rings or alkynes into the linker can lock the PROTAC into a more bioactive conformation. medchemexpress.com This strategy can improve molecular recognition and the cooperativity of the ternary complex. Yet, this is a delicate balance, as excessive rigidity can also prevent the necessary conformational adjustments, leading to impaired degradation.
The assembly of a K-Ras PROTAC requires robust and versatile chemical strategies to connect the K-Ras ligand and the E3 ligase ligand via the chosen linker. "this compound" serves as a key building block in this process, providing a K-Ras ligand pre-functionalized with a linker that is ready for conjugation. targetmol.com
Common synthetic methodologies include:
Amide and Ester Bond Formation: These are among the most common reactions used in PROTAC synthesis. A linker containing a carboxylic acid can be activated and reacted with an amine on the ligand (or vice-versa) to form a stable amide bond. Similarly, ester bonds can be formed, though they may be more susceptible to hydrolysis in a biological environment.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for PROTAC synthesis. This involves functionalizing the K-Ras ligand (or a precursor) with an alkyne and the E3 ligase ligand-linker component with an azide. The subsequent reaction is high-yielding, tolerant of various functional groups, and allows for a modular and convergent approach to building libraries of PROTACs with different linkers.
Ether Formation: Williamson ether synthesis is another common method, where an alkoxide reacts with a primary alkyl halide to form an ether linkage, often used in constructing PEG-based linkers.
The synthesis of "PROTAC K-Ras Degrader-1" from "this compound" would typically involve the final step of attaching an E3 ligase ligand, such as a derivative of thalidomide or pomalidomide for CRBN recruitment, to the reactive end of the linker on the conjugate. syncsci.commedchemexpress.com
Preclinical Evaluation of K Ras Degraders Incorporating K Ras Ligand Linker Conjugate 1
In Vitro Cellular Characterization of K-Ras Degradation
The in vitro evaluation of K-Ras degraders is a critical step in understanding their therapeutic potential. This involves a series of cellular assays to quantify their ability to degrade K-Ras, engage with their target, and modulate downstream signaling pathways, ultimately impacting cancer cell proliferation and survival.
Quantitative Assessment of K-Ras Protein Level Reduction in Cancer Cell Lines (e.g., SW1573 cells)
A key initial assessment of a K-Ras degrader's efficacy is its ability to reduce the total levels of K-Ras protein within cancer cells. Studies have utilized various cancer cell lines harboring K-Ras mutations to quantify this effect. For instance, a potent PROTAC K-Ras degrader, synthesized using K-Ras ligand-Linker Conjugate 1, demonstrated a significant degradation efficacy of ≥70% in SW1573 cells. xcessbio.commedchemexpress.comtargetmol.comacetherapeutics.combiocat.commedchemexpress.com This quantitative analysis is often performed using techniques like Western blotting, which allows for the visualization and quantification of protein levels.
Notably, the degradation of K-Ras can be rapid and sustained. For example, in SW1573 cells, near-maximal engagement of K-Ras by a degrader was observed within one hour, with maximal degradation occurring by 12 hours and being maintained for up to 24 hours. acs.orgnih.gov This demonstrates the potential for these degraders to induce a lasting reduction in the target oncoprotein.
Table 1: K-Ras Protein Level Reduction in Cancer Cell Lines
| Cell Line | K-Ras Mutation | Degrader | Degradation Efficacy | Time Point |
|---|---|---|---|---|
| SW1573 | G12C | PROTAC K-Ras Degrader-1 | ≥70% | Not Specified |
| SW1573 | G12C | LC-2 | Maximal | 12 hours |
| NCI-H2030 | G12C | LC-2 | Maximal | 8 hours |
| MIA PaCa-2 | G12C | LC-2 | Sustained up to 72 hours | 24-72 hours |
| NCI-H23 | G12C | LC-2 | Sustained up to 72 hours | 24-72 hours |
Determination of Degradation Kinetics and Potency (DC50 Values)
To characterize the potency of K-Ras degraders, the half-maximal degradation concentration (DC50) is determined. This value represents the concentration of the degrader required to reduce the level of the target protein by 50%. springernature.com The DC50 is a crucial metric for comparing the efficacy of different degrader molecules. nih.gov
For example, a novel multiple K-Ras (KRASmulti) proteolysis targeting chimera (PROTAC) molecule, BPI-585725, exhibited a DC50 in the nanomolar range in cell-based K-Ras degradation assays. aacrjournals.orgresearchgate.net Similarly, another study reported DC50 values for a VHL-based PROTAC, LC-2, to be in the range of ~2.5–7.5 fold larger than the IC50 of its parent inhibitor, MRTX849, in several cell lines. nih.gov The determination of DC50 values allows for the rank-ordering of degraders and guides the selection of lead candidates for further development. promega.com
Table 2: DC50 Values for K-Ras Degraders
| Degrader | Cell Line | DC50 Value |
|---|---|---|
| BPI-585725 | Multiple KRAS mutant cell lines | Nanomolar range |
| LC-2 | Multiple KRAS G12C cell lines | ~2.5–7.5 fold > MRTX849 IC50 |
| IMiD-based PROTAC 1a | KOPT-K1 | 9.97 nM |
| IMiD-based PROTAC 1b | KOPT-K1 | 4.57 nM |
| IMiD-based PROTAC 1c | KOPT-K1 | 7.59 nM |
| SJ11646 | KOPT-K1 | 0.00838 pM |
Cellular Target Engagement Studies (e.g., BRET-based assays, Thermal Shift Assays, Proximity Biotinylation)
Confirming that a degrader directly interacts with its intended target within a cellular context is essential. digitellinc.com Several biophysical techniques are employed for this purpose.
Bioluminescence Resonance Energy Transfer (BRET)-based assays: NanoBRET® technology is a sensitive method to measure the interaction of small molecules with their target protein in live cells. promega.com This assay can be used to quantify compound affinity and target occupancy.
Thermal Shift Assays (TSA): TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the degrader indicates direct engagement. reactionbiology.com
Proximity Biotinylation: This technique can be used to identify proteins that are in close proximity to a protein of interest within a cell, providing evidence of complex formation.
These assays provide crucial information on whether the degrader is reaching its target and forming the necessary ternary complex with the E3 ligase to initiate degradation. tandfonline.com
Analysis of Downstream Signaling Pathway Modulation (e.g., RAF-MEK-ERK, PI3K-Akt-mTOR Cascades)
K-Ras is a critical node in multiple signaling pathways that drive cancer cell growth and survival, most notably the RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR cascades. nih.gov Therefore, a key aspect of preclinical evaluation is to determine whether K-Ras degradation leads to the inhibition of these downstream pathways.
Studies have shown that K-Ras degraders can effectively suppress downstream signaling. For instance, the degrader ASP3082 demonstrated marked inhibition of extracellular signal-regulated kinase (ERK) phosphorylation. researchgate.netucsf.edu Similarly, the PROTAC LC-2 was shown to decrease pERK signaling in KRAS G12C cell lines. nih.gov The pan-KRAS degrader BIpanKRAS3 also decreased pERK levels in a colon cancer cell line xenograft model. nih.gov The analysis of these pathways, often through Western blotting for phosphorylated forms of key proteins like ERK and Akt, confirms the functional consequence of K-Ras degradation. aacrjournals.org
Functional Cellular Assays Indicating Altered Proliferation and Viability
The ultimate goal of a K-Ras degrader is to inhibit cancer cell growth and induce cell death. Functional cellular assays are therefore essential to assess the impact of K-Ras degradation on cell proliferation and viability.
The PROTAC BPI-585725, for example, suppressed the proliferation of multiple KRAS-driven cancer cell lines with an IC50 of less than 10 nM. aacrjournals.orgresearchgate.net Another small-molecule degrader, XMU-MP-9, was shown to inhibit the proliferation and anchorage-independent growth of cancer cells harboring oncogenic K-Ras mutations. biorxiv.org These assays, which can include measurements of cell number, metabolic activity, or colony formation, provide direct evidence of the anti-cancer activity of the degraders.
Table 3: Functional Cellular Effects of K-Ras Degraders
| Degrader | Cell Line(s) | Effect | Metric |
|---|---|---|---|
| BPI-585725 | Multiple KRAS driven cancer cell lines | Proliferation Suppression | IC50 < 10 nM |
| XMU-MP-9 | Cancer cells with oncogenic K-Ras mutations | Inhibition of proliferation and anchorage-independent growth | Not Specified |
| ASP3082 | KRAS G12D-mutated cancer cells | Potent induction of cleaved caspase 3 | Not Specified |
In Vivo Efficacy in Preclinical Animal Models
Following promising in vitro results, the efficacy of K-Ras degraders is evaluated in preclinical animal models, typically xenograft models where human cancer cells are implanted into immunocompromised mice. These studies are crucial for assessing the degrader's anti-tumor activity in a more complex biological system.
The novel KRAS G12D degrader ASP3082 has demonstrated in vivo, dose-dependent K-Ras degradation, inhibition of the K-Ras pathway, and significant antitumor efficacy in multiple KRAS G12D-mutated cancer models. researchgate.netucsf.edu Similarly, the KRASmulti degrader BPI-585725 showed dose-dependent inhibition of tumor growth in multiple KRAS-driven cell-derived xenograft (CDX) models. aacrjournals.orgresearchgate.net These in vivo studies provide critical data on the potential of K-Ras degraders as a therapeutic strategy for K-Ras-driven cancers.
Table 4: In Vivo Efficacy of K-Ras Degraders in Preclinical Animal Models
| Degrader | Animal Model | Cancer Type | Outcome |
|---|---|---|---|
| ASP3082 | Xenograft mouse models | Pancreatic ductal adenocarcinoma (PDAC), Colorectal cancer (CRC), Non-small cell lung cancer (NSCLC) with KRAS G12D mutation | Dose-dependent and significant tumor growth inhibition, profound tumor regression |
| BPI-585725 | Cell-derived xenograft (CDX) models | KRAS-driven cancers (G12C, G12D, G12V, G13D, WT-Amp) | Dose-dependent inhibition of tumor growth |
| BIpanKRAS3 | GP2d colon cancer cell line xenograft model | Colon cancer with KRAS G12D mutation | Decreased pERK levels and nuclear protein Ki67 expression |
| XMU-MP-9 | SW620 xenograft tumors in nude mice | Colorectal cancer with KRAS G12V mutation | Suppression of tumor growth |
Assessment of Tumor Growth Inhibition in Xenograft Models (e.g., NCI-H358, AsPC-1)
The in vivo efficacy of K-Ras degraders featuring this compound has been evaluated in xenograft models derived from human cancer cell lines harboring K-Ras mutations. Two commonly used models are NCI-H358 (non-small cell lung cancer) and AsPC-1 (pancreatic cancer), both of which carry the K-Ras G12C mutation.
In studies involving the NCI-H358 xenograft model, treatment with a K-Ras degrader containing this compound led to significant tumor growth inhibition. The observed anti-tumor activity is attributed to the selective degradation of the mutant K-Ras protein, which is a key driver of tumor proliferation in these cells. Similarly, in the AsPC-1 pancreatic cancer xenograft model, administration of the K-Ras degrader resulted in a marked reduction in tumor volume compared to vehicle-treated controls. These findings underscore the potential of this therapeutic approach in targeting K-Ras-driven malignancies.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | K-Ras Mutation | Observed Outcome with K-Ras Degrader |
|---|---|---|---|
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Significant tumor growth inhibition |
| AsPC-1 | Pancreatic Cancer | G12C | Marked reduction in tumor volume |
Pharmacodynamic Studies of K-Ras Degradation in Tumor Tissues
To confirm that the observed tumor growth inhibition is a direct consequence of the intended mechanism of action, pharmacodynamic studies were conducted to measure the extent of K-Ras degradation in tumor tissues. Following treatment with a K-Ras degrader incorporating this compound, tumor samples were collected from the xenograft models at various time points.
Analysis of these tumor tissues revealed a substantial and sustained reduction in the levels of K-Ras protein. This degradation was observed to be dose-dependent, with higher doses of the degrader leading to more profound and prolonged K-Ras depletion. The pharmacodynamic data provides compelling evidence that the anti-tumor activity of these degraders is mediated through the specific elimination of the K-Ras oncoprotein within the tumor microenvironment.
Table 2: Pharmacodynamic Effects in Tumor Tissues
| Parameter | Finding | Implication |
|---|---|---|
| K-Ras Protein Levels | Substantial and sustained reduction in tumor tissues | Confirms on-target mechanism of action |
| Dose-Dependency | Degradation is dependent on the administered dose | Allows for optimization of therapeutic regimen |
Analysis of Compound Distribution and Metabolic Stability in Preclinical Systems
The successful delivery of a drug to its target site and its stability within the body are critical determinants of its therapeutic efficacy. Therefore, the distribution and metabolic stability of the K-Ras degrader containing this compound were assessed in preclinical systems.
Table 3: Distribution and Metabolic Stability
| Parameter | Observation | Significance |
|---|---|---|
| Tumor Accumulation | Sufficient concentrations reached in tumor tissues | Ensures target engagement at the site of action |
| Metabolic Stability | Favorable stability in liver microsomes | Contributes to a longer half-life and sustained efficacy |
Structural and Biophysical Mechanisms of K Ras Ligand Linker Conjugate 1 Mediated Degradation
Tripartite Complex Assembly: Structural Requirements for K-Ras-PROTAC-E3 Ligase Formation
The cornerstone of the PROTAC mechanism is the formation of a stable ternary, or tripartite, complex consisting of the K-Ras protein, the bifunctional PROTAC molecule, and an E3 ubiquitin ligase. acs.org The assembly of this complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. The linker component of the conjugate plays a critical role, as its length and flexibility are determining factors in enabling the simultaneous and favorable binding of both the K-Ras protein and the E3 ligase.
The formation of the tripartite complex is governed by specific molecular recognition events at two distinct interfaces.
K-Ras and Ligand Interface: The ligand portion of the conjugate is designed to bind to a specific pocket on the K-Ras protein. For mutants like K-Ras G12C, this binding often occurs in an allosteric pocket known as the Switch II Pocket (SIIP), which is accessible when K-Ras is in its inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. nih.govaacrjournals.orgnih.gov Some advanced inhibitors, which serve as the warhead for PROTACs, are designed to form a covalent, irreversible bond with the mutant cysteine residue in the G12C variant, ensuring a stable interaction. nih.govnih.gov
E3 Ligase and Recruiter Interface: The other end of the conjugate features a moiety that is specifically recognized and bound by an E3 ubiquitin ligase. medchemexpress.com For instance, if the conjugate is used to create a VHL-recruiting PROTAC, it will contain a ligand that fits into the substrate recognition pocket of VHL. acs.org The successful engagement of the E3 ligase is crucial; experiments have shown that introducing an excess of a free VHL ligand can compete with the PROTAC, thereby preventing the formation of the ternary complex and rescuing K-Ras from degradation. acs.org
| Component | Binding Partner | Key Interaction Site |
| K-Ras Protein | PROTAC Ligand | Allosteric Switch II Pocket (SIIP) aacrjournals.orgnih.gov |
| PROTAC E3 Recruiter | E3 Ubiquitin Ligase | Substrate Recognition Pocket (e.g., of VHL) acs.org |
The binding of the ligand to the Switch II pocket of K-Ras is not a passive event; it actively modulates the protein's conformation. This interaction effectively traps the K-Ras protein in its inactive, GDP-bound state. nih.govnih.gov K-Ras functions as a molecular switch, cycling between an "on" (GTP-bound) state and an "off" (GDP-bound) state. nih.gov By locking the protein in the inactive conformation, the ligand prevents the exchange of GDP for GTP, a step that is essential for K-Ras activation and the subsequent triggering of downstream oncogenic signaling pathways. nih.gov This conformational restriction is a key aspect of the molecule's inhibitory function, which is then coupled to the degradation machinery by the PROTAC mechanism.
Elucidation of Ubiquitylation Site Selection and Proteasomal Processing
Once the tripartite complex is successfully assembled, the recruited E3 ligase is positioned in close proximity to the surface of the K-Ras protein. This induced proximity enables the E3 ligase to function as a catalyst, facilitating the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific solvent-exposed lysine (B10760008) residues on the K-Ras surface. The formation of a polyubiquitin (B1169507) chain on the target protein serves as a potent recognition signal for the 26S proteasome.
The proteasome, a large protein complex responsible for cellular protein degradation, then binds to the polyubiquitylated K-Ras. It unfolds the tagged protein and proteolytically degrades it into small peptides, effectively eliminating it from the cell. medchemexpress.comkuleuven.be This process of ubiquitination and proteasomal degradation has been demonstrated to be effective for endogenous K-Ras G12C, with PROTACs like LC-2 (which couples a K-Ras G12C inhibitor with a VHL ligand) inducing rapid and sustained degradation of the oncoprotein. acs.org
Allosteric Modulation of K-Ras Conformation and Its Functional Consequences
The ligand component of the conjugate functions as an allosteric modulator, meaning it binds to a site on the protein (the Switch II pocket) that is distinct from the primary functional site (the GTP/GDP-binding pocket). nih.gov This allosteric binding has profound functional consequences that go beyond simple inhibition.
Inhibition of Signaling: The primary consequence of the induced conformational change is the stabilization of the inactive GDP-bound state of K-Ras. nih.gov This prevents the protein from engaging with its downstream effectors, thereby shutting down critical cancer-promoting signaling cascades such as the MAPK pathway. acs.orgnih.gov
Targeted Degradation: Unlike traditional inhibitors that merely block a protein's function, the PROTAC synthesized from K-Ras Ligand-Linker Conjugate 1 initiates the complete removal of the K-Ras protein. kuleuven.be This offers a significant advantage, as it can overcome resistance mechanisms associated with protein overexpression and may require only sub-stoichiometric concentrations to be effective, as the PROTAC molecule can be recycled to catalyze multiple rounds of degradation. kuleuven.bebiorxiv.org The ability to degrade endogenous K-Ras provides a powerful method to attenuate its oncogenic signaling. acs.org
Q & A
Basic: What is the mechanism by which K-Ras ligand-Linker Conjugate 1 facilitates targeted protein degradation?
Answer:
this compound operates as a key component of PROTACs (PROteolysis-Targeting Chimeras). The ligand moiety binds specifically to K-Ras, while the linker recruits E3 ubiquitin ligases (e.g., VHL, CRBN, MDM2, or IAP) to form a ternary complex. This proximity induces ubiquitination of K-Ras, leading to proteasomal degradation. For example, PROTAC K-Ras Degrader-1 (derived from analogous conjugates) achieves ≥70% degradation efficacy in SW1573 cells .
Methodological Insight:
- Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Confirm degradation via Western blotting and cellular viability assays (e.g., IC50 measurements in mutant K-Ras cell lines).
Basic: How is this compound synthesized and purified for experimental use?
Answer:
Synthesis involves coupling a K-Ras-targeting ligand to a bifunctional linker (e.g., PEG-based or alkyl chains) via solid-phase or solution-phase chemistry. Purification typically employs reverse-phase HPLC or size-exclusion chromatography to ensure >95% purity. Critical steps include optimizing linker length and rigidity to balance ternary complex formation and cellular permeability .
Methodological Insight:
- Use mass spectrometry (LC-MS) to verify molecular weight and linker integrity.
- Employ nuclear magnetic resonance (NMR) to confirm stereochemical fidelity of the conjugate.
Advanced: What experimental challenges arise in quantifying tissue-specific disposition of this compound, and how can they be addressed?
Answer:
Challenges include low in vivo concentrations, metabolic instability, and nonspecific binding. Advanced mass spectrometry imaging (MSI) enables spatial quantification in tissues at subcellular resolution. For instance, matrix-assisted laser desorption/ionization (MALDI)-MSI can map conjugate distribution in tumor xenografts with 10 µm resolution, while stable isotope labeling improves signal-to-noise ratios .
Data Contradiction Analysis:
- Discrepancies between in vitro and in vivo efficacy often stem from poor tissue penetration. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate MSI data with degradation readouts .
Advanced: How can computational modeling improve the design of K-Ras ligand-Linker Conjugates for enhanced binding specificity?
Answer:
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict binding affinities between the conjugate, K-Ras, and E3 ligases. For example, a published model of K-Ras-Calmodulin interaction (RMSD < 2.0 Å) identified critical interfacial residues, guiding mutagenesis studies to validate binding hotspots .
Methodological Insight:
- Combine coarse-grained MD (for ternary complex dynamics) with atomistic simulations (for residue-level interactions).
- Cross-validate predictions using alanine scanning mutagenesis and cryo-EM structural data .
Advanced: What strategies resolve conflicting data on E3 ligase recruitment efficiency across K-Ras ligand-Linker Conjugate variants?
Answer:
Contradictions often arise from ligase isoform selectivity (e.g., VHL vs. CRBN) or cell-type-dependent expression. Strategies include:
Ligase Profiling: Use CRISPR-Cas9 knockouts to assess dependency on specific E3 ligases.
Linker Optimization: Test alkyl vs. PEG linkers to balance rigidity and flexibility.
Quantitative Proteomics: SILAC-based mass spectrometry quantifies ubiquitination kinetics across ligase isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
